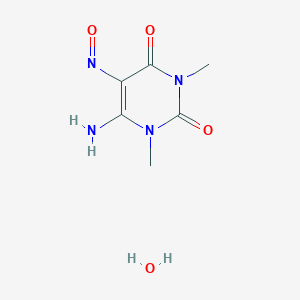
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
描述
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including theophylline and caffeine . This compound is characterized by its unique structure, which includes a nitroso group attached to the uracil ring, making it a valuable reagent in organic chemistry.
准备方法
The synthesis of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves several steps:
Condensation: Cyanoacetic acid is condensed with dimethylurea in the presence of acetic anhydride to form dimethylcyanoacetylurea.
Cyclization: The resulting product undergoes cyclization in an alkaline medium to yield 1,3-dimethyl-4-aminouracil.
Industrial production methods often involve optimizing these steps to improve yield and purity. For instance, using nonaqueous media like glacial acetic acid or concentrated sulfuric acid can enhance the isolation of intermediates and final products .
化学反应分析
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a precursor to theophylline and caffeine, it plays a role in the development of drugs used to treat respiratory diseases and stimulate the central nervous system.
作用机制
The mechanism of action of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and enzyme activities. The compound’s derivatives may interact with nucleic acids and proteins, influencing their function and stability .
相似化合物的比较
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate can be compared with similar compounds such as:
1,3-Dimethyl-4-aminouracil: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-nitrosouracil: Similar structure but without the amino group, affecting its reactivity and applications.
6-Amino-1,3-dimethyl-5-nitrosouracil: Another related compound used in the synthesis of caffeine and theophylline.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
属性
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.H2O/c1-9-4(7)3(8-13)5(11)10(2)6(9)12;/h7H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOUGBLNWNOJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















